molecular formula C9H12N2O2 B1428678 Methyl 3-amino-2-(methylamino)benzoate CAS No. 913297-16-2

Methyl 3-amino-2-(methylamino)benzoate

Cat. No. B1428678
Key on ui cas rn: 913297-16-2
M. Wt: 180.2 g/mol
InChI Key: DYEWVWBFGKVSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039500B2

Procedure details

To a suspension of methyl 2-(methylamino)-3-nitrobenzoate (2.10 g, 10.0 mmol) in tetrahydrofuran (40 mL) was added palladium on carbon (210 mg), and the mixture was purged with hydrogen and stirred under balloon pressure hydrogen for 2 hr at room temperature. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound (1.80 g, 10.0 mmol, 100%) as a pale yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]>O1CCCC1.[Pd]>[NH2:13][C:12]1[C:3]([NH:2][CH3:1])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CNC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
210 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under balloon pressure hydrogen for 2 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=CC1)NC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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